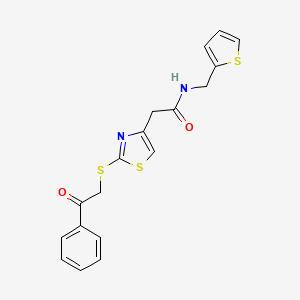

2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide

Description

This compound features a thiazole core substituted with a 2-oxo-2-phenylethylthio group at the 2-position and an N-(thiophen-2-ylmethyl)acetamide moiety at the 4-position.

Properties

IUPAC Name |

2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S3/c21-16(13-5-2-1-3-6-13)12-25-18-20-14(11-24-18)9-17(22)19-10-15-7-4-8-23-15/h1-8,11H,9-10,12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEKJPLGRQOZMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 396.5 g/mol. Its structure features a thiazole ring, a phenacyl thioether linkage, and an acetamide group, which contribute to its diverse biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 396.5 g/mol |

| CAS Number | 946277-49-2 |

Antimicrobial Properties

Thiazole derivatives are widely recognized for their antimicrobial activities. Preliminary studies suggest that this compound may exhibit significant inhibition against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism may involve interference with bacterial cell wall synthesis or metabolic pathways.

Anticancer Activity

Research indicates that This compound possesses anticancer properties. It appears to inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's interaction with cellular signaling pathways, such as those involving G protein-coupled receptors (GPCRs), may play a crucial role in its anticancer effects .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. It may modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines and chemokines. This activity could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The thiazole moiety may act as a competitive inhibitor for enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with GPCRs can influence signal transduction pathways relevant to inflammation and cancer progression .

- Binding Affinity : Studies suggest that the compound may have a high binding affinity for specific proteins involved in disease processes, indicating potential for targeted therapy.

Case Studies

Several studies have investigated the biological activity of related thiazole compounds, providing insights into the potential applications of this specific derivative:

- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting similar potential for our compound.

- Cancer Cell Studies : In vitro experiments showed that thiazole-based compounds can induce apoptosis in breast cancer cells through mitochondrial pathway activation.

- Inflammation Models : Animal models have indicated that thiazole derivatives can reduce inflammation markers in conditions like rheumatoid arthritis, supporting their therapeutic use in inflammatory diseases.

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Research Findings and Implications

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ’s Compound 12) often reduce yields due to steric hindrance, while electron-donating groups (e.g., methoxy in Compound 9) enhance reactivity .

- Bioactivity Potential: Thioether and aromatic groups are recurrent in antimicrobial and enzyme-targeting compounds, suggesting the target compound may share these properties .

- Analytical Consistency : Structural validation via NMR, MS, and elemental analysis is standard across studies, ensuring reliable characterization of the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.